2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15F3N4O3S2 and its molecular weight is 468.47. The purity is usually 95%.
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Biological Activity
2-Methoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a bioactive compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C18H14F3N3O3
- Molecular Weight : 377.323 g/mol
- Key Functional Groups :
- Methoxy group (-OCH3)
- Trifluoromethyl group (-CF3)
- Thiadiazole ring
- Benzamide moiety
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways. For example, compounds with similar structures have shown inhibition of MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines .
- Antioxidant Activity : The presence of the thiadiazole moiety may confer antioxidant properties, which are critical for mitigating oxidative stress in cells. Compounds with similar functionalities have demonstrated significant antioxidant capabilities with IC50 values indicating effective scavenging activity .
- Antimicrobial Properties : Some derivatives of thiadiazoles exhibit antibacterial and antifungal activities, suggesting that this compound might also possess similar properties against various pathogens .
Biological Assays and Efficacy
A summary of biological assays assessing the efficacy of this compound is presented below:
Assay Type | Target Cells/Organisms | Observed Effect | IC50/EC50 Values |
---|---|---|---|
Cell Proliferation | MV4-11 (leukemia cells) | Inhibition of cell growth | ~0.3 µM |
Antioxidant Activity | Various cell lines | Scavenging free radicals | IC50 ~ 0.74 µg/mL |
Antibacterial Activity | Staphylococcus aureus | Significant growth inhibition | Zone of inhibition measured |
Kinase Inhibition | MEK1/2 | Downregulation of phospho-ERK1/2 | EC50 ~ 50 nM |
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of similar compounds, researchers found that derivatives containing the thiadiazole ring exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that compounds structurally related to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing antimicrobial efficacy .
Properties
IUPAC Name |
2-methoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c1-29-14-9-5-2-6-11(14)16(28)24-17-25-26-18(31-17)30-10-15(27)23-13-8-4-3-7-12(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWRWVHYGBLILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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